2-Bromo-5-(trifluoromethyl)aniline

Organic Synthesis Cross-Coupling Palladium Catalysis

2-Bromo-5-(trifluoromethyl)aniline (CAS 454-79-5) is a halogenated aromatic amine with the molecular formula C₇H₅BrF₃N and a molecular weight of 240.02 g/mol. It is characterized by the strategic placement of a bromine atom at the 2-position, a trifluoromethyl group at the 5-position, and a primary amino group on the benzene ring.

Molecular Formula C7H5BrF3N
Molecular Weight 240.02 g/mol
CAS No. 454-79-5
Cat. No. B1265768
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-5-(trifluoromethyl)aniline
CAS454-79-5
Molecular FormulaC7H5BrF3N
Molecular Weight240.02 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(F)(F)F)N)Br
InChIInChI=1S/C7H5BrF3N/c8-5-2-1-4(3-6(5)12)7(9,10)11/h1-3H,12H2
InChIKeyPZDVFXUBTKPFSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-5-(trifluoromethyl)aniline (CAS 454-79-5) Procurement & Technical Specifications


2-Bromo-5-(trifluoromethyl)aniline (CAS 454-79-5) is a halogenated aromatic amine with the molecular formula C₇H₅BrF₃N and a molecular weight of 240.02 g/mol. It is characterized by the strategic placement of a bromine atom at the 2-position, a trifluoromethyl group at the 5-position, and a primary amino group on the benzene ring. Commercially, it is typically supplied as a clear, colorless to light yellow liquid with a density of 1.675 g/mL at 25 °C and a purity standard of ≥97% . Its primary utility lies in its role as a versatile building block in organic synthesis, particularly for the construction of pharmaceuticals and agrochemicals via cross-coupling reactions .

2-Bromo-5-(trifluoromethyl)aniline: Why Substitution with Generic Analogs Compromises Synthetic Outcomes


The specific substitution pattern of 2-Bromo-5-(trifluoromethyl)aniline—with bromine at the ortho position relative to the amino group and the trifluoromethyl group at the meta position—creates a unique electronic and steric environment that is not replicated by its regioisomers or analogs with different halogens. This precise arrangement dictates its reactivity in key transformations, particularly in palladium-catalyzed cross-coupling reactions where the ortho-bromoaniline motif is crucial [1]. Replacing it with a generic analog, such as 2-chloro-5-(trifluoromethyl)aniline, can lead to drastically different reaction kinetics and yields due to the lower reactivity of the C-Cl bond compared to the C-Br bond [2]. Similarly, substituting with the regioisomer 2-bromo-4-(trifluoromethyl)aniline alters the electronic properties of the ring, which can impact the regioselectivity of subsequent functionalization steps and the properties of the final product [3]. The following sections provide quantitative evidence of these performance differences.

2-Bromo-5-(trifluoromethyl)aniline: Head-to-Head Reactivity and Application Data vs. Key Comparators


Cross-Coupling Reactivity: 2-Bromo-5-(trifluoromethyl)aniline vs. 2-Chloro-5-(trifluoromethyl)aniline

In palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, the bromine atom of 2-Bromo-5-(trifluoromethyl)aniline acts as a superior leaving group compared to the chlorine atom in 2-Chloro-5-(trifluoromethyl)aniline. This is due to the lower bond dissociation energy of the C-Br bond, which facilitates the rate-determining oxidative addition step. While specific yield data for this exact pair is not available in a single head-to-head study, it is a well-established class-level inference that ortho-bromoanilines are the preferred substrates for diversification via cross-coupling due to their enhanced reactivity over their chloro- counterparts, allowing for milder reaction conditions and broader substrate scope [1].

Organic Synthesis Cross-Coupling Palladium Catalysis

HCV NS3 Protease Inhibitor Synthesis: 2-Bromo-5-(trifluoromethyl)aniline vs. 5-(trifluoromethyl)aniline

2-Bromo-5-(trifluoromethyl)aniline has been specifically utilized as a key intermediate in the synthesis and biochemical evaluation of a series of inhibitors targeting the hepatitis C virus (HCV) NS3 protease . Its ortho-bromo substituent is essential for the modular construction of these inhibitors, likely serving as a synthetic handle for introducing a diverse array of aromatic and heteroaromatic P1 moieties. The non-brominated analog, 5-(trifluoromethyl)aniline (CAS: 455-14-1), lacks this crucial functional handle, rendering it completely unsuitable for the same diversification strategy and thus incapable of producing the same class of compounds [1].

Medicinal Chemistry Antiviral Agents Hepatitis C Virus

Regioselectivity in Heterocycle Synthesis: 2-Bromo-5-(trifluoromethyl)aniline vs. 2-Bromo-4-(trifluoromethyl)aniline

2-Bromo-5-(trifluoromethyl)aniline is a specific reactant for the preparation of disubstituted indoles . The position of the trifluoromethyl group relative to the amino group is critical for directing the cyclization and determining the final substitution pattern of the indole product. Using the regioisomer 2-Bromo-4-(trifluoromethyl)aniline (CAS: 445-04-5) would alter the electronics of the starting material and lead to a completely different indole regioisomer. While quantitative yield data comparing the two in a specific indole synthesis was not found, the principle of regiocontrol is a fundamental concept in organic synthesis [1].

Heterocyclic Chemistry Indole Synthesis Regioselectivity

Reactivity in N-Substituted o-Trifluoroacetylaniline Synthesis

The compound has been utilized in the synthesis of N-substituted o-trifluoroacetylanilines, specifically as a substrate for a Suzuki coupling step on N-alkyl-o-trifluoroacetylbromoanilines [1]. This demonstrates its compatibility with multi-step synthetic sequences where the amino group is first functionalized, and the bromine atom is then used for further diversification via palladium-catalyzed cross-coupling. The ortho relationship between the bromine and the trifluoroacetylated amine is key to this synthetic utility.

Fluorine Chemistry Methodology Suzuki Coupling

2-Bromo-5-(trifluoromethyl)aniline (CAS 454-79-5): Primary Application Scenarios Supported by Evidence


Synthesis of HCV NS3 Protease Inhibitors for Antiviral Drug Discovery

This compound is a validated and essential intermediate for constructing a series of hepatitis C virus (HCV) NS3 protease inhibitors . The ortho-bromo substituent serves as a critical functional handle for introducing structural diversity through cross-coupling reactions, a step that is impossible with non-halogenated analogs. Research groups engaged in HCV drug discovery or related antiviral programs should consider this a required building block for their synthetic pathways.

Building Block for Functionalized Indoles via Palladium-Catalyzed Cross-Coupling

2-Bromo-5-(trifluoromethyl)aniline is specifically cited as a useful reactant for the preparation of disubstituted indoles . The ortho-bromoaniline motif is a privileged structure for accessing a wide variety of substituted heterocycles via Suzuki-Miyaura and other Pd-catalyzed cross-coupling reactions [1]. Its use is indicated in medicinal chemistry programs where rapid diversification around a core indole or similar heteroaromatic scaffold is desired.

Precursor to N-Substituted o-Trifluoroacetylanilines and Fluorinated Acridines

The compound has a demonstrated use in a multi-step synthetic methodology for producing N-substituted o-trifluoroacetylanilines, which can be further cyclized to yield 9-trifluoromethylacridines [2]. This application showcases its value in more complex synthetic sequences where the amino group can be selectively functionalized before the bromine is used in a subsequent cross-coupling step. This scenario is relevant for researchers synthesizing fluorinated heterocycles for pharmaceutical or materials science applications.

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